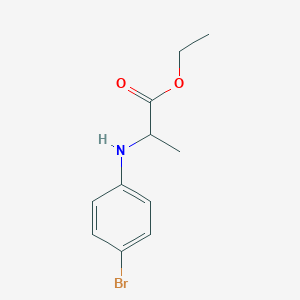

Ethyl N-(4-bromophenyl)alaninate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-bromoanilino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-3-15-11(14)8(2)13-10-6-4-9(12)5-7-10/h4-8,13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBRQHYBBUDPLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)NC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Ethyl N-(4-bromophenyl)alaninate

Executive Summary

Ethyl N-(4-bromophenyl)alaninate (CAS: 88912-02-1 for L-isomer) is a high-value synthetic intermediate characterized by its orthogonal bifunctionality .[1] It features a chiral amino acid backbone (alanine) bearing a reactive aryl bromide "handle" and a carboxylate ester.

For researchers in drug discovery, this molecule represents a divergent node . The aryl bromide allows for chemoselective cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to construct biaryl systems common in kinase inhibitors and LFA-1 antagonists.[1] Simultaneously, the amino-ester core serves as a precursor for nitrogenous heterocycles such as hydantoins, indoles, and quinolines.[1]

This guide details the optimal synthesis routes, emphasizing chirality retention, and outlines its utility in high-throughput lead optimization.

Chemical Identity & Physical Profile

Understanding the physicochemical baseline is critical for assay development and solubility predictions in formulation.

| Property | Specification |

| IUPAC Name | Ethyl 2-((4-bromophenyl)amino)propanoate |

| CAS Number | 88912-02-1 (L-isomer); 1242265-63-7 (Racemate) |

| Molecular Formula | C₁₁H₁₄BrNO₂ |

| Molecular Weight | 272.14 g/mol |

| Physical State | Off-white to pale yellow solid or viscous oil |

| Chirality | Available as (S)-enantiomer (from L-Alanine) or racemate |

| LogP (Predicted) | ~3.2 (Lipophilic) |

| Solubility | Soluble in DMSO, DCM, EtOAc; Sparingly soluble in water |

| pKa (Conjugate Acid) | ~2.5–3.0 (Aniline nitrogen is weakly basic) |

Synthetic Methodology: The "Causality" of Choice

Critical Insight: Direct alkylation of 4-bromoaniline with ethyl 2-bromopropionate (SN2) is discouraged due to the formation of N,N-dialkylated byproducts and elimination reactions.[1] The transition-metal catalyzed route is the self-validating standard for purity.[1]

Method A: The "Ma Method" (CuI/Ligand) – Recommended for Scale

Why this works: Copper(I) iodide, complexed with a bidentate ligand (like 2-acetylcyclohexanone or L-proline), facilitates the coupling of the aryl halide with the amino ester at milder temperatures, preserving the sensitive chiral center of the alanine.

Protocol:

-

Reagents: Ethyl L-alaninate HCl (1.0 equiv), 1-Bromo-4-iodobenzene (1.1 equiv), CuI (10 mol%), K₂CO₃ (2.5 equiv), L-Proline (20 mol%).[1]

-

Expert Note: We use 1-Bromo-4-iodobenzene instead of 1,4-dibromobenzene.[1] The catalyst selectively inserts into the C–I bond (weaker bond energy) leaving the C–Br bond intact for downstream medicinal chemistry.

-

-

Solvent: DMSO (Anhydrous).

-

Procedure:

-

Charge an oven-dried flask with CuI, L-Proline, and K₂CO₃ under Argon.

-

Add DMSO, followed by Ethyl L-alaninate and the aryl iodide.[1]

-

Heat to 40–60°C for 12–24 hours. Monitor by HPLC.

-

Workup: Dilute with water, extract with EtOAc. The use of L-proline as a ligand often keeps the copper species water-soluble during workup, simplifying purification.[1]

-

Method B: Buchwald-Hartwig Amination (Pd-Catalyzed)

Why this works: Third-generation precatalysts (e.g., tBuBrettPhos Pd G3) operate at room temperature, virtually eliminating racemization risks, though at a higher material cost.

Protocol:

-

Catalyst System: tBuBrettPhos Pd G3 (2 mol%).

-

Base: Cs₂CO₃ (Weaker bases prevent ester hydrolysis).

-

Conditions: Toluene or t-Amyl alcohol at Ambient Temperature for 4 hours.

Visualization: Synthesis & Mechanism

The following diagram illustrates the chemoselective synthesis logic and the catalytic cycle involved in the formation of the C-N bond.

Figure 1: Chemoselective synthesis workflow targeting the C-I bond to preserve the C-Br handle.[1]

Applications in Drug Discovery

This molecule is not a final drug but a high-value intermediate .[1] Its utility lies in its ability to undergo orthogonal transformations.

A. The Suzuki Gateway (C-Br Functionalization)

The bromine atom at the para position is electronically activated for Palladium-catalyzed cross-coupling.[1]

-

Application: Synthesis of biaryl alanine derivatives, common in Integrin Antagonists (e.g., LFA-1 inhibitors) and BACE1 inhibitors for Alzheimer's research.

-

Protocol Insight: Use Pd(dppf)Cl₂ with boronic acids. The amino-ester moiety remains stable under standard Suzuki conditions (80°C, aq.[1] Na₂CO₃).

B. Heterocycle Formation (Cyclization)

The proximity of the secondary amine and the ethyl ester allows for intramolecular cyclization.

-

Hydantoins: Reaction with isocyanates yields N-aryl hydantoins (anti-androgen scaffolds).[1]

-

Indoles: If the aryl ring is ortho-functionalized (via C-H activation), it can cyclize to form indole-2-carboxylates.[1]

Figure 2: Divergent synthetic pathways utilizing the orthogonal functional groups.[1]

Analytical Validation & Quality Control

To ensure the integrity of this intermediate in a library, the following analytical signals must be confirmed:

-

1H NMR (CDCl₃, 400 MHz):

-

Mass Spectrometry (ESI+):

-

Expect distinctive bromine isotope pattern (M+ and M+2) in a 1:1 ratio at m/z 272 and 274.

-

-

Chiral HPLC:

-

Column: Chiralpak AD-H or OD-H.[1]

-

Mobile Phase: Hexane/IPA (90:10).

-

Requirement: ee > 98% for medicinal chemistry applications.

-

Safety & Handling (MSDS Summary)

-

Hazards: Skin irritant (H315), Eye irritant (H319). The aryl bromide moiety suggests potential aquatic toxicity.

-

Storage: Store at 2–8°C under inert atmosphere (Argon). Esters can hydrolyze if exposed to moisture; the amine is prone to oxidation over long periods.

-

Disposal: Halogenated organic waste streams.

References

-

Ma, D., et al. "CuI/L-Proline Catalyzed Coupling of Aryl Halides with Amino Acids." Journal of the American Chemical Society, 1998.

-

King, S. M., & Buchwald, S. L. "Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates."[2][3][4] Organic Letters, 2016.[2][3][4] [2]

-

BLD Pharm. "Ethyl (4-bromophenyl)-L-alaninate Product Data (CAS 88912-02-1)."[1][5] BLD Pharm Catalog.

-

Kapadia, S. R., et al. "An Improved Synthesis of Chiral α-(4-Bromobenzyl)alanine Ethyl Ester and Its Application to the Synthesis of LFA-1 Antagonist BIRT-377."[1] The Journal of Organic Chemistry, 2001.[6]

-

PubChem. "Ethyl N-(4-chlorophenyl)alaninate (Analogous Structure Data)." National Library of Medicine.

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. 88912-02-1|Ethyl (4-bromophenyl)-L-alaninate|BLD Pharm [bldpharm.com]

- 6. An improved synthesis of chiral alpha-(4-bromobenzyl)alanine ethyl ester and its application to the synthesis of LFA-1 antagonist BIRT-377 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Research Applications of N-aryl-β-alanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

N-aryl-β-alanine derivatives represent a versatile class of compounds with a growing footprint in medicinal chemistry and drug discovery. Their structural motif, characterized by an aromatic ring linked to a β-alanine scaffold, provides a unique platform for the development of novel therapeutic agents across a spectrum of diseases. This guide offers a comprehensive overview of the current research applications of these derivatives, delving into their synthesis, mechanisms of action, and structure-activity relationships in key therapeutic areas.

The Ascendance of N-aryl-β-alanine Derivatives in Drug Discovery

The inherent structural features of N-aryl-β-alanine derivatives make them attractive candidates for molecular exploration. The β-amino acid backbone offers greater metabolic stability compared to their α-amino acid counterparts, a crucial attribute for drug development. The aryl moiety provides a handle for a wide array of chemical modifications, allowing for the fine-tuning of physicochemical properties and biological activity. These derivatives serve as valuable starting materials for the synthesis of various heterocyclic systems, including dihydropyrimidinediones and hydropyridones, which are themselves important pharmacophores.[1]

Anticancer Applications: Targeting Unmet Needs in Oncology

The quest for novel anticancer agents has led researchers to explore the potential of N-aryl-β-alanine derivatives, with promising results observed in aggressive cancers such as triple-negative breast cancer (TNBC) and glioblastoma.[2][3]

Mechanism of Action: Inducing Programmed Cell Death

A primary mechanism by which N-aryl-β-alanine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Mechanistic studies have revealed that these compounds can trigger the intrinsic apoptotic pathway, a cellular suicide program essential for tissue homeostasis and the elimination of damaged or cancerous cells. This process is often characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases.

Specifically, certain N-aryl-β-alanine derivatives have been shown to activate initiator caspase-9 and executioner caspases-3 and -7.[4] Activated caspase-3 then cleaves critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair. The cleavage of PARP is a hallmark of apoptosis and renders the cell unable to repair DNA damage, ultimately leading to its demise.[5][6] Some studies also suggest that these derivatives may interfere with the metabolic role of alanine in cancer cells, thereby disrupting their survival and growth.[7]

Caption: Potential antimicrobial mechanisms of N-aryl-β-alanine derivatives.

Structure-Activity Relationship (SAR)

The antimicrobial activity of N-aryl-β-alanine derivatives is dependent on the substitution pattern on the aryl ring and the nature of the side chains. For instance, certain amide and anilide derivatives of 3-benzamido propionic acid have shown significant antibacterial and antifungal properties. [8]The presence of bulky aromatic substituents can also influence the activity.

| Compound ID | Aryl Substituent | Microorganism | MIC (µg/mL) | Reference |

| 3a | 4-Bromophenylamino | P. aeruginosa | 12.5 | |

| 3b | Benzhydrylamino | C. albicans | 6.25 | |

| 4a | 4-Nitrophenyl | S. aureus | 25 | |

| 4b | 4-Chlorophenyl | E. coli | 50 |

Table 2: Minimum Inhibitory Concentrations (MICs) of selected N-aryl-β-alanine derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. [1] Protocol (Broth Microdilution Method):

-

Prepare a series of two-fold dilutions of the N-aryl-β-alanine derivatives in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no visible growth).

Neurodegenerative Diseases: A Complex and Emerging Area

The involvement of N-aryl-β-alanine derivatives in neurodegenerative diseases is a more complex and, in some cases, controversial area of research. The most notable example is β-N-methylamino-L-alanine (BMAA), a non-proteinogenic amino acid that has been linked to amyotrophic lateral sclerosis/parkinsonism-dementia complex (ALS/PDC).

The Neurotoxin BMAA

BMAA is produced by cyanobacteria and has been implicated as a potential environmental risk factor for neurodegenerative diseases. Studies in model organisms like Drosophila have shown that dietary intake of BMAA can lead to reduced lifespan, locomotor deficits, and impaired learning and memory.

Proposed Mechanisms of Neurotoxicity

The neurotoxic effects of BMAA are thought to be mediated through several mechanisms:

-

Excitotoxicity: BMAA can act as an agonist at glutamate receptors, particularly NMDA and AMPA/kainate receptors. Over-activation of these receptors leads to an excessive influx of calcium ions into neurons, triggering a cascade of events that result in neuronal cell death.

-

Protein Misfolding and Aggregation: There is some evidence to suggest that BMAA may be misincorporated into proteins in place of L-serine, leading to protein misfolding and aggregation, a hallmark of many neurodegenerative diseases.

-

Oxidative Stress: BMAA exposure has been associated with increased oxidative stress in neuronal cells, which can damage cellular components and contribute to neurodegeneration.

Further research is needed to fully elucidate the role of BMAA and other N-aryl-β-alanine derivatives in the pathogenesis of neurodegenerative diseases.

Synthetic Methodologies: Building the Molecular Framework

The synthesis of N-aryl-β-alanine derivatives is typically straightforward, with several established methods available.

Michael Addition

The most common method for synthesizing N-aryl-β-alanines is the Michael addition of an aromatic amine to an α,β-unsaturated carboxylic acid, such as acrylic acid, or its ester or nitrile derivatives. The reaction with the free acid often proceeds without the need for a catalyst, as the acid itself can catalyze the reaction. [1]

Caption: General scheme for the synthesis of N-aryl-β-alanines via Michael addition.

Other Synthetic Routes

Other methods for synthesizing N-aryl-β-alanine derivatives include the reaction of aromatic amines with β-propiolactone and the reductive amination of β-keto esters followed by hydrolysis. These alternative routes can be useful for accessing derivatives with specific substitution patterns that may not be readily available through the Michael addition.

Future Perspectives and Conclusion

N-aryl-β-alanine derivatives have demonstrated significant potential as a versatile scaffold for the development of novel therapeutic agents. Their applications in oncology and infectious diseases are particularly promising, with several derivatives showing potent in vitro activity. The exploration of their role in neurodegenerative diseases, while more nascent, highlights the diverse biological activities of this class of compounds.

Future research in this area should focus on several key aspects:

-

Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these derivatives is crucial for their rational design and optimization.

-

In Vivo Efficacy and Safety: Promising in vitro candidates need to be evaluated in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Expansion of Chemical Diversity: The synthesis and screening of larger and more diverse libraries of N-aryl-β-alanine derivatives will be essential for identifying new lead compounds with improved potency and selectivity.

References

-

Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. Molecules. [Link]

-

Evaluation of N-aryl-β-alanine derivatives as anticancer agents in triple-negative breast cancer and glioblastoma in vitro models. ResearchGate. [Link]

-

Evaluation of anticancer activity of N-aryl-β-alanine derivatives 58 and 66 in glioblastoma and breast cancer. ResearchGate. [Link]

-

Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. ResearchGate. [Link]

-

Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. ResearchGate. [Link]

-

Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Scholars Research Library. [Link]

-

Cancer Research: Cell Proliferation and Colony Formation Assays. Agilent. [Link]

-

Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. [Link]

-

N-Aryl Amino Acids as Potential Antibacterial Agents. MDPI. [Link]

-

Evaluation of anticancer activity of N-aryl-β-alanine derivatives 58 and 66 in glioblastoma and breast cancer. ResearchGate. [Link]

-

Evaluation of N-aryl-β-alanine derivatives as anticancer agents in triple-negative breast cancer and glioblastoma in vitro models. LSMU CRIS. [Link]

-

Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. ResearchGate. [Link]

-

Evaluation of N-aryl-β-alanine derivatives as anticancer agents in triple-negative breast cancer and glioblastoma in vitro models. ResearchGate. [Link]

-

Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

-

Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The Efflux Inhibitor Phenylalanine-Arginine Beta-Naphthylamide (PAβN) Permeabilizes the Outer Membrane of Gram-Negative Bacteria | PLOS One [journals.plos.org]

- 6. Alanine racemase - Wikipedia [en.wikipedia.org]

- 7. Effect of substituting arginine and lysine with alanine on antimicrobial activity and the mechanism of action of a cationic dodecapeptide (CL(14-25)), a partial sequence of cyanate lyase from rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Methodological & Application

Application Note: Suzuki Cross-Coupling of N-Aryl Imine Derivatives

Protocols for Labile Substrates and Imidoyl Chloride Scaffolds

Executive Summary

N-aryl imines (Schiff bases) represent a privileged pharmacophore in drug discovery, yet their incorporation into Suzuki-Miyaura cross-coupling workflows presents a dichotomy of stability and reactivity. The C=N bond is susceptible to hydrolysis under the aqueous basic conditions typical of Suzuki coupling, and the nitrogen atom can competitively coordinate to the Palladium center, poisoning the catalyst.

This guide provides two distinct, high-fidelity protocols:

-

Imine Preservation: Coupling of halogenated N-aryl imines without hydrolyzing the sensitive C=N bond.

-

Imine Synthesis: The "Imidoyl-Suzuki" coupling of N-aryl imidoyl chlorides to generate the imine scaffold via C-C bond formation.

The Chemical Challenge: Hydrolysis vs. Coordination[1]

The success of coupling N-aryl imine derivatives hinges on managing two failure modes:

-

Hydrolytic Instability: Standard Suzuki conditions utilize aqueous bases (e.g.,

/ -

Catalyst Poisoning: The

nitrogen of the imine is a competent

Mechanistic Pathway & Interference Points

The following diagram illustrates the standard catalytic cycle and the specific deviation points caused by imine substrates.

Figure 1: The Suzuki catalytic cycle highlighting critical failure modes for imine substrates: N-coordination (poisoning) and hydrolytic cleavage.

Protocol A: Coupling of Halogenated N-Aryl Imines (Imine Preservation)

Objective: Cross-couple an aryl halide bearing an intact imine group. Strategy: Use of anhydrous bases and bulky phosphine ligands .

The use of aqueous base must be strictly avoided. We utilize Potassium Trimethylsilanolate (TMSOK) or Cesium Fluoride (CsF) , which function as soluble/insoluble bases in organic media without introducing water. Bulky ligands (e.g., XPhos) prevent the imine nitrogen from binding to the Pd center.

Materials & Reagents[1][2][3][4][5][6][7][8][9]

-

Substrate: Bromo- or Chloro-substituted N-aryl imine (1.0 equiv).

-

Boron Source: Aryl boronic acid pinacol ester (Bpin) (1.2 – 1.5 equiv). Note: Esters are preferred over acids to minimize water generation.

-

Catalyst: Pd(OAc)₂ (2-5 mol%) + XPhos (4-10 mol%) OR Pd(dppf)Cl₂·CH₂Cl₂ (for less sensitive substrates).

-

Base: TMSOK (Potassium trimethylsilanolate) (2.0 equiv) OR CsF (2.5 equiv).

-

Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed).

Step-by-Step Procedure

-

Inert Setup: Flame-dry a reaction vial/flask and cool under a stream of Argon or Nitrogen.

-

Solids Addition: Charge the flask with:

-

Solvent Addition: Add anhydrous Toluene via syringe. Concentration should be 0.1 M to 0.2 M relative to the halide.

-

Degassing: Sparge the mixture with Argon for 5–10 minutes.

-

Reaction: Seal the vessel.

-

For TMSOK: Stir at Room Temperature (25 °C) for 1–4 hours. TMSOK is highly active and often allows ambient temperature coupling.

-

For CsF: Heat to 80–100 °C for 6–12 hours.

-

-

Work-up (Critical):

-

Do NOT perform a standard acidic wash.

-

Filter the mixture through a pad of Celite/Silica to remove Pd residues.

-

Rinse with anhydrous ether or EtOAc.

-

Concentrate in vacuo.

-

-

Purification: Flash chromatography on silica gel. Tip: Pre-treat the silica column with 1% Triethylamine (Et₃N) in hexanes to neutralize acidity and prevent on-column hydrolysis.

Protocol B: Synthesis via Imidoyl Chlorides (The "Imidoyl-Suzuki")

Objective: Synthesize the imine scaffold by coupling an N-aryl imidoyl chloride with an aryl boronic acid. Mechanism: The oxidative addition occurs at the C-Cl bond of the imidoyl chloride, followed by transmetallation to form the C-C bond at the imine carbon.

Materials & Reagents[1][2][3][4][5][6][7][8][9]

-

Substrate: N-aryl imidoyl chloride (prepared from amide + SOCl₂/PCl₅).

-

Boron Source: Aryl boronic acid (1.2 equiv).

-

Catalyst: Pd(OAc)₂ (5 mol%) + PPh₃ (10 mol%) or Pd(PPh₃)₄ .

-

Base:

(anhydrous, micronized) or -

Solvent: Anhydrous THF or DME.

Step-by-Step Procedure

-

Preparation of Imidoyl Chloride (if not isolated):

-

Reflux the corresponding amide with SOCl₂ (thionyl chloride) for 2 hours.

-

Remove excess SOCl₂ under high vacuum (azeotrope with toluene). Use the crude residue immediately.

-

-

Coupling Reaction:

-

Dissolve the imidoyl chloride (1.0 equiv) in anhydrous THF (0.2 M).

-

Add the Aryl Boronic Acid (1.1 equiv).

-

Add Base: Anhydrous

(2.0 equiv). -

Add Catalyst: Pd(PPh₃)₄ (5 mol%).

-

-

Execution: Heat the mixture to reflux (65 °C) under Argon for 5–16 hours.

-

Monitoring: Monitor by TLC/LCMS. The imidoyl chloride is highly reactive; ensure complete conversion to avoid hydrolysis during workup.

-

Work-up:

-

Quench with saturated

(brief contact). -

Extract rapidly with EtOAc.

-

Dry over

and concentrate.

-

-

Purification: Neutral alumina or amine-treated silica gel chromatography is recommended to prevent hydrolysis of the newly formed ketimine.

Optimization & Troubleshooting Guide

Use the following decision tree to select the optimal conditions for your specific substrate.

Figure 2: Decision matrix for selecting reaction conditions based on substrate topology and steric environment.

Data Summary: Base & Ligand Effects[1][5][9]

| Variable | Recommendation | Rationale |

| Base | TMSOK (KOTMS) | Soluble in toluene; enables anhydrous, room-temp coupling. Prevents hydrolysis.[4] |

| Base | CsF | "Anhydrous" source of fluoride; activates boronic esters without generating bulk water. |

| Ligand | XPhos / SPhos | Biaryl dialkylphosphines. Extremely bulky; prevents imine N-coordination to Pd. |

| Ligand | IPr (NHC) | N-Heterocyclic Carbene.[2][5][6] High activity for aryl chlorides; thermally stable. |

| Solvent | Toluene | Non-polar; minimizes solubility of any trace water; compatible with TMSOK. |

References

-

Denmark, S. E., & Smith, R. C. (2005). Mechanistic Studies on the Suzuki-Miyaura Cross-Coupling Protocol with Potassium Trimethylsilanolate (TMSOK).

-

Kassel, J. A., & Denmark, S. E. (2021).[3][7] Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate.

-

Nanchen, S., & Pfaltz, A. (2004). Synthesis of N-Aryl Imines via Suzuki Coupling of Imidoyl Chlorides.

-

Miyaura, N., & Suzuki, A. (1995).[8] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.

-

Guram, A. S., et al. (2004). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (Guidance on XPhos/SPhos usage).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Room-temperature activation of aryl chlorides in Suzuki–Miyaura coupling using a [Pd(μ-Cl)Cl(NHC)]2 complex (NHC = N-heterocyclic carbene) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. reddit.com [reddit.com]

- 8. chem.libretexts.org [chem.libretexts.org]

HPLC and LC-MS techniques for analyzing Ethyl N-(4-bromophenyl)alaninate

An In-Depth Guide to the High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of Ethyl N-(4-bromophenyl)alaninate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides comprehensive, field-proven methodologies for the robust analysis of Ethyl N-(4-bromophenyl)alaninate, a key intermediate in pharmaceutical and chemical synthesis. We move beyond standard templates to deliver a nuanced approach grounded in the physicochemical properties of the analyte. This document details optimized protocols for both quantitative analysis by High-Performance Liquid Chromatography (HPLC) with UV detection and for high-sensitivity, high-specificity analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). The causality behind critical experimental choices—from mobile phase composition and column chemistry to ionization techniques and fragmentation analysis—is elucidated to empower researchers, scientists, and drug development professionals to not only replicate these methods but also to adapt them to their unique analytical challenges.

Introduction: The Analytical Significance of Ethyl N-(4-bromophenyl)alaninate

Ethyl N-(4-bromophenyl)alaninate is a substituted amino acid ester. Its structure, featuring a brominated aromatic ring, makes it a valuable chiral building block in the synthesis of more complex molecules, including potential active pharmaceutical ingredients (APIs).[1] The presence of the 4-bromophenyl moiety is critical to its synthetic utility but also presents unique characteristics that must be leveraged for effective analytical separation and detection.

The core analytical challenges involve ensuring accurate quantification, verifying identity, and detecting potential impurities from the synthesis process. The methods described herein are designed to be selective, sensitive, and robust, forming a self-validating system for quality control and research applications. The aromatic ring provides a strong chromophore for UV detection, making HPLC-UV a straightforward and reliable technique for quantification.[2] For unequivocal identification and trace-level analysis, the distinct isotopic signature of the bromine atom provides a powerful confirmation tool in mass spectrometry.[3][4]

High-Performance Liquid Chromatography (HPLC) Method for Quantification

The objective of this HPLC method is to achieve a sharp, symmetrical peak for Ethyl N-(4-bromophenyl)alaninate, well-resolved from any process impurities or degradation products. Reversed-phase chromatography is the modality of choice due to the compound's moderate polarity.

The "Why": Rationale for Method Parameters

-

Column Chemistry: A C18 (octadecylsilane) stationary phase is the gold standard for separating moderately polar to non-polar aromatic compounds. Its hydrophobic nature provides strong retention for the phenyl ring of the analyte. For halogenated aromatics, alternative phases like Phenyl-Hexyl or Pentafluorophenyl (PFP) can offer different selectivity based on π-π interactions, which can be advantageous if closely related impurities are present.[5] However, for routine analysis, a high-quality, end-capped C18 column provides excellent performance and durability.

-

Mobile Phase: A gradient elution using water and acetonitrile is employed. Acetonitrile is chosen for its low viscosity and UV transparency. The addition of a small amount of acid (0.1% formic acid) to the mobile phase is crucial. It serves two purposes: 1) it protonates the secondary amine on the alanine moiety, preventing interaction with residual silanol groups on the silica backbone and thus ensuring sharp, symmetrical peak shapes, and 2) it provides a source of protons, which is beneficial for subsequent transition to an LC-MS method.[6]

-

Detection: The bromophenyl group contains a π-electron system that absorbs UV light. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is ideal, allowing for the determination of the optimal detection wavelength (typically around 254 nm for aromatic systems) and for peak purity analysis.[2]

Detailed HPLC Protocol

Sample Preparation:

-

Accurately weigh approximately 10 mg of Ethyl N-(4-bromophenyl)alaninate standard or sample.

-

Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Further dilute the stock solution with the same diluent to prepare a working standard of approximately 50 µg/mL.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent |

| Detector | Diode Array Detector (DAD) or UV-Vis Detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus, Waters SunFire) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Gradient Elution | 0-1 min: 30% B; 1-10 min: 30% to 90% B; 10-12 min: 90% B; 12.1-15 min: 30% B (Re-equilibration) |

Workflow Diagram:

Caption: Workflow for the HPLC analysis of Ethyl N-(4-bromophenyl)alaninate.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and High-Sensitivity Analysis

LC-MS is the definitive technique for confirming the identity of Ethyl N-(4-bromophenyl)alaninate and for detecting it at very low levels. The key to a successful LC-MS method is leveraging the unique structural features of the molecule, particularly its isotopic pattern and fragmentation behavior.

The "Why": Rationale for MS Parameters

-

Ionization: Electrospray Ionization (ESI) in positive ion mode is the optimal choice. The secondary amine in the analyte's structure is a basic site that readily accepts a proton in the acidic mobile phase, forming a stable [M+H]⁺ ion for detection.

-

Mass Analysis:

-

Full Scan: A full scan analysis (e.g., m/z 100-500) is used to identify the protonated molecular ion ([M+H]⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), any bromine-containing ion will appear as a pair of peaks (an "M" and "M+2" peak) separated by approximately 2 m/z units, with nearly equal intensity.[3][7] This isotopic doublet is a highly specific confirmation of the presence of a single bromine atom. For Ethyl N-(4-bromophenyl)alaninate (C₁₁H₁₅BrNO₂), the expected monoisotopic mass is ~272.03 Da. Therefore, we expect to see [M+H]⁺ ions at m/z 272.0 (for ⁷⁹Br) and m/z 274.0 (for ⁸¹Br).

-

Tandem MS (MS/MS): For ultimate confirmation and for developing a quantitative Multiple Reaction Monitoring (MRM) assay, MS/MS is employed. The [M+H]⁺ ions are isolated and fragmented via collision-induced dissociation (CID). The cleavage of the ester bond or other characteristic fragmentations provides structural information and highly specific transitions for quantification.[8] A common fragmentation would be the loss of the ethyl group (-C₂H₅) or the entire ethoxycarbonyl group (-COOC₂H₅).

-

Detailed LC-MS Protocol

LC Conditions: The HPLC method described in section 2.2 is directly compatible with LC-MS analysis. The use of formic acid as a mobile phase modifier is ideal for ESI.[9]

MS Instrumentation and Conditions:

| Parameter | Specification |

| Mass Spectrometer | Triple Quadrupole (e.g., Agilent 6470, Sciex 5500) or High-Resolution MS (e.g., Thermo Orbitrap, Waters TOF) |

| Ionization Source | Electrospray Ionization (ESI) |

| Ion Polarity | Positive |

| Capillary Voltage | 3500 V |

| Drying Gas Temp. | 300 °C |

| Drying Gas Flow | 9 L/min |

| Nebulizer Pressure | 30 psi |

| Full Scan Range | m/z 100 - 500 |

| MS/MS (MRM) Transitions | To be determined by infusion of standardPrecursor Ions (Q1): m/z 272.0, 274.0 Example Product Ions (Q3): Loss of ethoxycarbonyl group, leading to fragments around m/z 199/201. |

Data Analysis and Interpretation:

-

Confirmation of Identity: Extract the ion chromatograms for m/z 272.0 and 274.0. The two peaks should co-elute at the same retention time as the UV peak and have a ~1:1 intensity ratio.

-

Structural Verification: Analyze the MS/MS spectrum. The observed fragment ions should correspond to logical losses from the precursor ion structure.

Fragmentation Pathway Diagram:

Caption: Proposed ESI+ fragmentation pathway for Ethyl N-(4-bromophenyl)alaninate.

Method Validation and Trustworthiness

To ensure that these protocols produce reliable and accurate data, they must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[10] Key validation parameters include:

-

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). This is demonstrated by well-resolved peaks in HPLC and specific MRM transitions in LC-MS.

-

Linearity: The method should produce results that are directly proportional to the concentration of the analyte in a given range. A calibration curve with a correlation coefficient (R²) of ≥0.995 is typically required.

-

Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery experiments.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).

-

Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. Typically determined based on a signal-to-noise ratio of 3 for LOD and 10 for LOQ.[11]

By systematically evaluating these parameters, the trustworthiness of the analytical data is established, making it suitable for regulatory submissions and critical decision-making in drug development.

References

-

Taylor & Francis Online. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Available at: [Link]

-

Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available at: [Link]

-

Oxford Academic. (n.d.). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane fragmentation pattern. Available at: [Link]

-

Acta Scientiarum Polonorum, Technologia Alimentaria. (2023). LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATION. Available at: [Link]

-

Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Available at: [Link]

-

Organic Syntheses. (n.d.). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Available at: [Link]

-

ResearchGate. (2012). Synthesis and structure of N-(4-bromophenyl)-N- carbo xyethyl-β-alanine derivatives. Available at: [Link]

-

Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link]

-

Royal Society of Chemistry. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Available at: [Link]

-

Chromatography Mound. (2025). How to Quickly Establish Robust HPLC Analytical Methods: A 5-Step Expert Guide. Available at: [Link]

-

International Journal of Pharmaceutical Compounding. (n.d.). Quality-Control Analytical Methods: High-Performance Liquid Chromatography. Available at: [Link]

-

Organic Syntheses. (n.d.). Synthesis of N-(1-(4-Bromophenyl)vinyl)acetamide. Available at: [Link]

-

PubMed. (2001). An improved synthesis of chiral alpha-(4-bromobenzyl)alanine ethyl ester and its application to the synthesis of LFA-1 antagonist BIRT-377. Available at: [Link]

-

PubChem. (n.d.). Ethyl N-(4-chlorophenyl)alaninate. Available at: [Link]

-

MDPI. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Available at: [Link]

-

ScienceDirect. (n.d.). Countering matrix effects in environmental liquid chromatography–electrospray ionization tandem mass spectrometry water analysis. Available at: [Link]

-

European Pharmaceutical Review. (2022). Green HPLC method enables antipsychotic determination. Available at: [Link]

-

U.S. Environmental Protection Agency. (2025). Ethyl N-(1-(4-fluorophenyl)ethyl)-N-formyl-3-oxoalaninate. Available at: [Link]

-

Semantic Scholar. (n.d.). Hyphenated LC-ICP-MS/ESI-MS Identification of Halogenated Metabolites in South African Marine Ascidian Extracts. Available at: [Link]

-

Thieme. (n.d.). Transition-Metal-Free Synthesis of β-Trifluoromethylated Enamines with Trifluoromethanesulfinate - Supporting Information. Available at: [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Alanine ethyl ester. Available at: [Link]

-

MDPI. (2012). Crystal and Molecular Structure Studies of Ethyl 4-(4-Hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate and Ethyl 4-(3-Bromophenyl). Available at: [Link]

Sources

- 1. An improved synthesis of chiral alpha-(4-bromobenzyl)alanine ethyl ester and its application to the synthesis of LFA-1 antagonist BIRT-377 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. welch-us.com [welch-us.com]

- 3. savemyexams.com [savemyexams.com]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]

- 6. library.dphen1.com [library.dphen1.com]

- 7. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. benchchem.com [benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 11. food.actapol.net [food.actapol.net]

Application Notes & Protocols

Topic: Four-Component One-Pot Reaction for Synthesizing Highly Substituted Pyrrole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Pyrroles and Multicomponent Reactions

The pyrrole nucleus is a cornerstone of medicinal chemistry and natural product synthesis.[1][2] This five-membered nitrogen-containing heterocycle is a privileged scaffold, forming the core of blockbuster drugs such as Atorvastatin (Lipitor) for cholesterol management and Sunitinib (Sutent) for cancer therapy.[3] Its prevalence in vital biological molecules, including heme, chlorophyll, and vitamin B12, underscores its fundamental role in biological systems.[2][4] Consequently, the development of efficient and versatile methods for synthesizing functionalized pyrroles is of paramount importance to the drug discovery pipeline.[5][6]

Traditional multi-step syntheses, while foundational, often suffer from drawbacks such as low overall yields, significant solvent and reagent waste, and laborious purification of intermediates. Multicomponent Reactions (MCRs) offer an elegant and powerful solution to these challenges.[7][8] By combining three or more starting materials in a single reaction vessel to form a product that incorporates substantial portions of all reactants, MCRs epitomize the principles of green and efficient chemistry.[4][8] This one-pot approach enhances atom economy, reduces waste, and provides rapid access to molecular diversity from simple, readily available precursors.[7]

This guide details a robust and widely applicable four-component, one-pot protocol for the synthesis of highly substituted pyrrole derivatives, a strategy that has become a mainstay for building complex molecular libraries.

Reaction Principle: A Cascade Towards Aromaticity

The featured protocol is a tandem reaction that leverages the sequential formation of C-C and C-N bonds to construct the pyrrole ring. A common and highly effective variant involves the reaction of an aldehyde , a primary amine , a 1,3-dicarbonyl compound , and a nitroalkane .[9][10] The reaction proceeds through a cascade of well-established organic transformations, culminating in the formation of the aromatic pyrrole core.

The general mechanistic pathway can be understood as follows:

-

Knoevenagel Condensation: The reaction often initiates with the base- or acid-catalyzed condensation of the aldehyde and the nitroalkane to form a reactive nitroalkene intermediate.

-

Michael Addition: The 1,3-dicarbonyl compound, acting as a soft nucleophile, undergoes a Michael-type conjugate addition to the electron-deficient nitroalkene. This key step assembles the 1,4-dicarbonyl-like backbone required for cyclization.

-

Paal-Knorr Cyclization: The primary amine condenses with one of the carbonyl groups of the 1,4-dicarbonyl intermediate to form an enamine. This is followed by an intramolecular nucleophilic attack of the enamine nitrogen onto the remaining carbonyl group.

-

Aromatization: The resulting cyclic intermediate undergoes dehydration and elimination of the nitro group (often as nitrous acid, which may be neutralized or decomposed under the reaction conditions) to yield the stable, aromatic pyrrole ring. This final step is the thermodynamic driving force for the overall transformation.[1][7][11]

Caption: Proposed mechanistic pathway for the four-component synthesis of pyrroles.

Detailed Experimental Protocol: Zinc Triflate-Catalyzed Synthesis

This protocol describes an efficient synthesis of a polysubstituted pyrrole using zinc triflate as a mild and effective Lewis acid catalyst. Zinc triflate is particularly advantageous due to its tolerance of a wide range of functional groups and its effectiveness in moderate concentrations.

Materials and Equipment

-

Reagents:

-

Arylamine (e.g., Aniline, 1.0 mmol, 1.0 eq)

-

Aldehyde (e.g., Benzaldehyde, 1.0 mmol, 1.0 eq)

-

1,3-Dicarbonyl (e.g., Acetylacetone, 1.0 mmol, 1.0 eq)

-

Nitroalkane (e.g., Nitromethane, 2.0 mmol, 2.0 eq)

-

Zinc Triflate (Zn(OTf)₂), 10 mol%

-

Solvent (e.g., Ethanol, 3-5 mL)

-

Ethyl Acetate (for extraction)

-

Saturated Sodium Bicarbonate Solution (for work-up)

-

Brine (for work-up)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

-

Silica Gel (for chromatography)

-

-

Equipment:

-

Round-bottom flask or pressure tube

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thin Layer Chromatography (TLC) plates and chamber

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Experimental Workflow Diagram

Caption: General experimental workflow for the one-pot pyrrole synthesis.

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask or a sealable pressure tube equipped with a magnetic stir bar, add the arylamine (1.0 mmol), aldehyde (1.0 mmol), 1,3-dicarbonyl compound (1.0 mmol), nitromethane (2.0 mmol), and zinc triflate (10 mol%).

-

Scientist's Note: The order of addition is generally not critical, but adding the solid components first can be convenient. Using a slight excess of nitromethane can help drive the initial Knoevenagel condensation forward.

-

-

Solvent Addition: Add ethanol (3-5 mL) to the flask. The volume should be sufficient to dissolve or suspend the reactants effectively.

-

Reaction Conditions: Attach a reflux condenser (if using an open flask) or seal the pressure tube. Place the reaction vessel in a preheated oil bath at 70-80 °C. Stir the mixture vigorously.

-

Scientist's Note: A sealed tube can be beneficial for preventing the loss of volatile components like nitromethane and may lead to faster reaction times. The optimal temperature may vary depending on the specific substrates used.

-

-

Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). Spot the crude reaction mixture against the starting materials. The reaction is complete when the limiting starting material spot (typically the aldehyde or amine) has been consumed. This typically takes 3-8 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

a. Transfer the mixture to a separatory funnel containing ethyl acetate (20 mL).

-

b. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and brine (1 x 15 mL).

-

Scientist's Note: The bicarbonate wash is crucial for neutralizing the acidic catalyst and any acidic byproducts, which aids in purification and prevents potential product degradation.

-

c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude residue is purified by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but often starts with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increases in polarity.

-

Characterization: Combine the pure fractions, evaporate the solvent, and dry the final product under vacuum. Characterize the structure and confirm the purity of the synthesized pyrrole derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Substrate Scope and Versatility

The power of this four-component reaction lies in its broad applicability. By varying each of the four starting materials, a vast library of structurally diverse pyrroles can be generated.

| Component | Example Variations | Expected Outcome |

| Amine | Anilines (electron-donating/withdrawing), Benzylamines, Aliphatic amines | Generally high yields. Electron-rich anilines may react faster. |

| Aldehyde | Aromatic (benzaldehyde, substituted benzaldehydes), Heteroaromatic, Aliphatic | Aromatic aldehydes are typically robust. Aliphatic aldehydes can sometimes lead to side reactions but are often viable. |

| 1,3-Dicarbonyl | Acetylacetone, Ethyl acetoacetate, Dibenzoylmethane, Cyclic 1,3-diketones | The choice of dicarbonyl dictates the substituents at positions 3 and 4 of the pyrrole ring. |

| Nitroalkane | Nitromethane, Nitroethane, Nitropropane | Determines the substituent at position 5. Nitromethane is most common, leading to an unsubstituted C5 position after elimination. |

Troubleshooting and Expert Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Inactive catalyst. 2. Reaction temperature too low. 3. Sterically hindered substrates. | 1. Use fresh, anhydrous catalyst. Consider screening other Lewis or Brønsted acids (e.g., FeCl₃, I₂). 2. Increase the reaction temperature in 10 °C increments. 3. Increase reaction time or catalyst loading. |

| Formation of Dark Tar/Polymerization | 1. Reaction temperature is too high. 2. Pyrrole product is unstable under acidic conditions. | 1. Reduce the reaction temperature. 2. Ensure the work-up is performed promptly after the reaction is complete. Neutralize with bicarbonate solution as soon as possible.[12] |

| Incomplete Reaction | 1. Insufficient reaction time. 2. Deactivation of the catalyst by water. | 1. Continue heating and monitor by TLC until starting materials are consumed. 2. Use anhydrous solvents and reagents. Consider adding molecular sieves to the reaction mixture. |

| Furan Byproduct Detected | 1. Strongly acidic conditions favoring an alternative cyclization pathway of the 1,4-dicarbonyl intermediate. | 1. This is more common in classical Paal-Knorr syntheses. Using a milder Lewis acid like Zn(OTf)₂ typically minimizes this. Ensure pH is not excessively low.[12] |

Safety and Handling

-

General Precautions: This procedure must be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

-

Chemical Hazards:

-

Solvents: Ethanol and ethyl acetate are flammable. Avoid open flames.

-

Reagents: Many amines and aldehydes are toxic and/or irritants. Avoid inhalation and skin contact. Nitromethane is flammable and toxic.

-

Catalyst: While zinc triflate is relatively benign, some Lewis acids can be corrosive and moisture-sensitive. Handle with care.

-

-

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Segregate halogenated and non-halogenated organic waste as required.[15]

Conclusion

The four-component, one-pot synthesis of pyrroles is a highly efficient, atom-economical, and versatile strategy for creating densely functionalized heterocyclic compounds. Its operational simplicity and the ability to generate significant molecular complexity from readily available starting materials make it an invaluable tool for researchers in medicinal chemistry and drug discovery. By understanding the underlying mechanism and optimizing the reaction parameters, scientists can rapidly assemble libraries of novel pyrrole derivatives for biological screening and the development of next-generation therapeutics.

References

- Azizian, J., Karimi, A. R., Arefrad, H., Mohammadi, A. A., & Mohammadizadeh, M. R. (2003). A novel one-pot, four component synthesis of some densely functionalized pyrroles. Vertex AI Search.

- Banu, B. R., & Kumar, R. S. (2021). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Organic Chemistry: An Indian Journal.

-

Gadekar, S. P., et al. (2022). Selective One-Pot Cascade Synthesis of N-Substituted Highly Functionalized Pyrroles from Unprotected Sugars, Primary Amines, and Oxoacetonitriles. The Journal of Organic Chemistry. Available at: [Link]

-

Anary-Abbasinejad, M., et al. (2007). One-pot synthesis of some polyfunctionalized pyrroles. ResearchGate. Available at: [Link]

-

Ivachtchenko, A. V., et al. (2005). New Four-Component Ugi-Type Reaction. Synthesis of Heterocyclic Structures Containing a Pyrrolo[1,2- a ][16]diazepine Fragment. ResearchGate. Available at: [Link]

-

Romo, D., et al. (2004). Catalytic Multicomponent Synthesis of Highly Substituted Pyrroles Utilizing a One-Pot Sila-Stetter/Paal−Knorr Strategy. Organic Letters. Available at: [Link]

-

Azizian, J., et al. (2003). A novel one-pot, four component synthesis of some densely functionalized pyrroles. Ovid. Available at: [Link]

-

Zolfigol, M. A., et al. (2009). Organic Catalytic Multicomponent One-Pot Synthesis of Highly Substituted Pyrroles. E-Journal of Chemistry. Available at: [Link]

-

Estévez, V., Villacampa, M., & Menéndez, J. C. (2010). Multicomponent reactions for the synthesis of pyrroles. ResearchGate. Available at: [Link]

-

Sharma, P., & Kumar, A. (2018). Recent Advances in the Synthesis of Pyrroles. SciSpace. Available at: [Link]

-

Ivachtchenko, A. V., et al. (2005). New Four-Component Ugi-Type Reaction. Synthesis of Heterocyclic Structures Containing a Pyrrolo[1,2-a][16]diazepine Fragment. The Journal of Organic Chemistry. Available at: [Link]

-

Mititelu, M., et al. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC. Available at: [Link]

-

Kumar, A., & Kumar, A. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. PMC. Available at: [Link]

-

Jain, R., & Sharma, A. (2016). Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. Available at: [Link]

-

Mondal, A., & Laha, J. K. (2021). Direct catalytic synthesis of β-(C3)-substituted pyrroles: a complementary addition to the Paal–Knorr reaction. Chemical Communications. Available at: [Link]

-

Meshram, H. M., et al. (2013). Catalyst-Free Four-Component Protocol for the Synthesis of Substituted Pyrroles under Reusable Reaction Media. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Organic Chemistry Portal. Available at: [Link]

-

Johnson, J. B., & O'Brien, E. M. (2012). Ti-Catalyzed Multicomponent Synthesis of Pyrroles Using Allene Coupling Partners. PMC. Available at: [Link]

-

de la Torre, M. C., et al. (2022). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. MDPI. Available at: [Link]

-

Buchwald, S. L., et al. (2016). Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. MIT Open Access Articles. Available at: [Link]

-

Kumar, A., et al. (2012). Access to Indole- And Pyrrole-Fused Diketopiperazines via Tandem Ugi-4CR/Intramolecular Cyclization and Its Regioselective Ring-Opening by Intermolecular Transamidation. The Journal of Organic Chemistry. Available at: [Link]

-

Zepeda, G., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. Available at: [Link]

-

Kamal, A., & Ramana, A. V. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. Available at: [Link]

-

Wang, X., et al. (2023). Modular Synthesis of Tetrasubstituted Pyrroles through a Four-Component Cyclization Strategy Using Ammonium Salt as the Nitrogen Source. The Journal of Organic Chemistry. Available at: [Link]

-

Kumar, N. M., et al. (2025). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. Available at: [Link]

-

Sbardella, G., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. PMC. Available at: [Link]

-

Menéndez, J. C., & Villacampa, M. (2018). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC. Available at: [Link]

-

Sharma, A., & Kumar, V. (2021). Recent approaches in the organocatalytic synthesis of pyrroles. RSC Publishing. Available at: [Link]

-

Grokipedia. (n.d.). Van Leusen reaction. Grokipedia. Available at: [Link]

-

Ingold, M., et al. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. World Journal of Chemical Education. Available at: [Link]

-

Krasavin, M. (2025). The Synthesis of Pyrroles from Nitroolefins. MDPI. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Organic Chemistry Portal. Available at: [Link]

-

Arndtsen, B., Cyr, D., & Martin, N. (2007). Four-Component Synthesis of Highly Substituted Pyrroles. Sci-Hub. Available at: [Link]

-

California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. CSUB. Available at: [Link]

-

Khan, I., et al. (2022). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. PMC. Available at: [Link]

-

Estévez, V., Villacampa, M., & Menéndez, J. C. (2010). Multicomponent reactions for the synthesis of pyrroles. ResearchGate. Available at: [Link]

-

Organic Syntheses. (2014). Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]

-

Chemistry LibreTexts. (2020). Safety. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. scitechnol.com [scitechnol.com]

- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. The Synthesis of Pyrroles from Nitroolefins | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. csub.edu [csub.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. orgsyn.org [orgsyn.org]

- 16. A novel one-pot, four component synthesis of some densely functionalized pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

Modern Copper-Catalyzed Amination: A Practical Guide to Aniline Synthesis

Executive Summary

The synthesis of aniline derivatives is a cornerstone of medicinal chemistry, serving as the core scaffold for kinase inhibitors, GPCR ligands, and various CNS agents. While Palladium-catalyzed Buchwald-Hartwig amination is the historical gold standard, Copper-catalyzed amination has experienced a renaissance, driven by the discovery of accelerating ligands (e.g., oxalic diamides, amino acids).

This guide provides a rigorous, field-tested framework for implementing modern Copper catalysis. Unlike the harsh conditions of the classical Ullmann reaction (>200°C, Cu bronze), modern protocols operate at mild temperatures (40–100°C) with broad functional group tolerance. This document prioritizes the Modified Ullmann-Ma reaction for aryl halides and the Chan-Lam coupling for aryl boronic acids.

Mechanistic Foundation & Ligand Design

Understanding the catalytic cycle is prerequisite to troubleshooting. The modern consensus for the modified Ullmann reaction involves a Cu(I)/Cu(III) cycle, distinct from the radical mechanisms often associated with older protocols.

The "Ligand Effect"

Naked Cu(I) salts are unstable; they readily disproportionate to Cu(0) and Cu(II) or form unreactive aggregates. The role of the ligand (L) is threefold:

-

Stabilization: Prevents Cu(I) precipitation.

-

Solubilization: Pulls the inorganic copper salt into the organic phase.

-

Activation: Increases the electron density on the metal center, facilitating the rate-limiting oxidative addition step.

Mechanistic Pathway (Modified Ullmann)

Figure 1: The catalytic cycle for Ligand-Promoted Ullmann Amination. Note that Oxidative Addition is generally the rate-determining step for aryl chlorides and bromides.

Critical Parameter Optimization

Success in Cu-catalysis relies on the correct pairing of Ligand, Base, and Solvent.

Ligand Selection Matrix

Choose the ligand based on your substrate's steric and electronic profile.

| Ligand Class | Specific Ligand | Best For... | Key Reference |

| Oxalic Diamides | BTMPO (Bis(2,4,6-trimethylphenyl)oxalamide) | Aryl Chlorides , unactivated Bromides. High turnover.[1][2] | Ma et al. [1] |

| Amino Acids | L-Proline / N,N-Dimethylglycine | Aryl Iodides/Bromides . Cost-effective, green chemistry. | Ma et al. [2] |

| Diamines | DMEDA / trans-1,2-cyclohexanediamine | Amides/Amidations . Buchwald protocols. | Buchwald et al. [3] |

| Diols | Ethylene Glycol | Aryl Iodides in isopropanol (Air tolerant). | Buchwald et al. [4] |

The Base/Solvent "Solubility Match"

-

Inorganic Bases (K₃PO₄, Cs₂CO₃): Must be finely ground. Use in polar aprotic solvents (DMSO, DMF) to ensure partial solubility.

-

Organic Bases (DBU, TMG): Use in non-polar solvents (Toluene, Dioxane). Note: Organic bases often inhibit Cu-catalysis by coordinating too strongly to the metal.

-

Recommendation: Start with K₃PO₄ in DMSO .[1][3][4] This combination provides the optimal balance of basicity and solubility for the Ma-type oxalic diamide system.

Master Protocol A: Modified Ullmann-Ma Amination

Target: Coupling of Aryl Bromides/Chlorides with Primary/Secondary Amines. System: CuI / Oxalic Diamide / K₃PO₄ / DMSO.[1][3][4]

Reagents & Setup

-

Catalyst: CuI (99.999% trace metals basis recommended to exclude Pd effects).

-

Ligand: BTMPO (or N,N'-bis(2,6-dimethylphenyl)oxalamide).

-

Solvent: Anhydrous DMSO (degassed).

-

Atmosphere: Argon or Nitrogen (Strict).

Step-by-Step Procedure

-

Charge Solids: In a glovebox or under active N₂ flow, add CuI (10 mol%), Ligand (20 mol%), finely ground K₃PO₄ (2.0 equiv), and Aryl Halide (1.0 equiv, if solid) to a screw-cap reaction vial.

-

Solvation: Add anhydrous DMSO (concentration 0.5 – 1.0 M).

-

Pre-Stir (The "Complexation" Step): Stir at RT for 5-10 minutes. Self-Validation: The solution should turn from a suspension to a homogeneous or fine slurry, often changing color (light yellow/greenish) indicating L-Cu complex formation.

-

Add Amine: Add the amine coupling partner (1.2 – 1.5 equiv). If liquid, add via syringe.

-

Reaction: Seal the vial tightly. Heat to 80–100°C (for Bromides) or 110–120°C (for Chlorides).

-

Monitoring: Monitor by HPLC/UPLC at 4 hours. Note: Cu-catalysis often has an induction period. Do not abort if <10% conversion at 1 hour.

-

Workup: Dilute with EtOAc. Wash 3x with Water (crucial to remove DMSO). Wash 1x with Brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography. Tip: Amines often streak; add 1% Et₃N to the eluent.

Master Protocol B: Chan-Lam Oxidative Coupling

Target: Coupling of Aryl Boronic Acids with Amines (Anilines/NH-heterocycles). System: Cu(OAc)₂ / Pyridine / Air.[5][6][7] Advantage: Runs at RT, open to air.[5][6] Ideal for substrates sensitive to high heat.

Step-by-Step Procedure

-

Charge: To a flask open to air, add Aryl Boronic Acid (2.0 equiv), Amine (1.0 equiv), and Cu(OAc)₂ (1.0 equiv - Note: Stoichiometric Cu is often more reliable than catalytic for difficult substrates).

-

Solvent: Add DCM or DCE (0.1 M).

-

Base: Add Pyridine (2.0 equiv) or Et₃N.

-

Oxidant: Add 4Å Molecular Sieves (crucial for water scavenging). Stir vigorously open to air (or with an O₂ balloon for faster rates).

-

Validation: The reaction mixture usually turns deep blue/green (characteristic of Cu(II)-amine species). If it turns yellow/red (Cu(I)), oxidation is insufficient; increase O₂ sparging.

-

Workup: Filter through a Celite pad to remove copper salts. Concentrate and purify.

Experimental Workflow & Decision Logic

Figure 2: Decision tree for selecting the appropriate copper-mediated protocol based on substrate availability and stability.

Troubleshooting & Self-Validation

| Observation | Diagnosis | Corrective Action |

| Reaction stalls at ~20% | Catalyst Deactivation | Add a second portion of CuI/Ligand (5 mol%) after 4 hours. |

| Blue/Green color in Ullmann | Oxidation to Cu(II) | CRITICAL FAILURE. Oxygen ingress. Repeat with stricter degassing and inert atmosphere. |

| Precipitate forms immediately | Solubility Issue | Switch solvent to DMF or NMP. Ensure Base is finely milled. |

| Low conversion of Aryl Chloride | Insufficient Activation | Switch Ligand to Oxalic Diamide (BTMPO) . Increase Temp to 120°C. |

| Protodeboronation (Chan-Lam) | Water contamination | Add activated 4Å Molecular Sieves. Use anhydrous solvent. |

References

-

Zhou, W., et al. (2015).[1][2] "CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amines." Journal of the American Chemical Society.[1]

-

Ma, D., et al. (2003). "Amino Acid Promoted CuI-Catalyzed C-N Bond Formation." Journal of Organic Chemistry.

-

Klapars, A., et al. (2002).[8] "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides."[4][9] Journal of the American Chemical Society.[1]

-

Kwong, F. Y., et al. (2002).[8] "Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere."[8] Organic Letters.

-

Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis.

Sources

- 1. CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amines [organic-chemistry.org]

- 2. Discovery of N-(Naphthalen-1-yl)-N'-alkyl Oxalamide Ligands Enables Cu-Catalyzed Aryl Amination with High Turnovers [organic-chemistry.org]

- 3. CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chan-Lam Coupling [organic-chemistry.org]

- 6. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere [organic-chemistry.org]

- 9. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Suzuki-Miyaura Coupling Optimization Hub

Current Status: Online Ticket: Low Yield in Bromoarene Coupling Assigned Specialist: Senior Application Scientist

Diagnostic Overview

Welcome to the optimization center. Low yields in Suzuki coupling are rarely random; they are symptomatic of specific mechanistic failures. Before adjusting parameters, we must diagnose where the cycle is breaking.

Use the visual logic tree below to identify your specific failure mode.

Workflow: The Troubleshooting Decision Tree

Figure 1: Diagnostic logic tree for identifying the root cause of low yields based on visual and chromatographic evidence.

Tier 1: Catalyst Deactivation (The "Black Box" Issue)

Symptom: The reaction mixture turns black and precipitates a fine powder (Palladium Black) shortly after heating. Yield is low; starting material remains.[1][2]

Root Cause: Ligand dissociation.

The active catalytic species is a monomeric

Corrective Protocol:

-

Switch to Precatalysts: Stop using

or-

Recommendation: Use Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G4). These release the active

species at a controlled rate upon base activation.

-

-

Increase Ligand/Pd Ratio: If mixing manually, use a ligand:metal ratio of 2:1 or 4:1 (monodentate) to shift the equilibrium toward the active complex.

Tier 2: The Transmetallation Bottleneck

Symptom: Bromoarene is unreacted, but the Boronic Acid has disappeared from the LCMS/TLC.

Root Cause: Protodeboronation .[2][3][4]

This is the most common failure mode in Suzuki coupling. Under basic, aqueous conditions, the boronic acid (

Mechanistic Insight: Heterocyclic boronic acids (e.g., 2-pyridine boronic acid) and polyfluorinated phenyl boronic acids are notoriously unstable.

Corrective Protocol:

| Variable | Adjustment | Why? |

| Boron Source | Switch to MIDA Boronates or Potassium Trifluoroborates ( | These are "slow-release" reservoirs. They hydrolyze slowly, keeping the standing concentration of unstable |

| Base | Switch from | Carbonates can be too basic/wet. Anhydrous Fluoride sources activate the boron without requiring high water concentrations. |

| Addition | Slow Addition (Syringe Pump). | Add the boronic acid solution over 1-2 hours. This prevents the "pool" of boronic acid from decomposing before the catalyst can use it. |

Tier 3: Steric & Electronic Refusal

Symptom: Reaction is clean (no Pd black), boronic acid is stable, but conversion is <10%. Root Cause: Oxidative Addition (OA) or Reductive Elimination (RE) failure.

Scenario A: The Steric Wall (Ortho-substitution)

If your bromoarene has substituents at the ortho position (2,6-disubstituted), standard ligands (

-

Fix: Use SPhos or XPhos .[3][5][6] These biaryl phosphine ligands have a "dialkyl" backbone that is electron-rich (boosting OA) and bulky (boosting RE), but flexible enough to accommodate steric bulk.

Scenario B: The Electron-Rich Deactivation

If your bromoarene has strong electron-donating groups (e.g., 4-OMe, 4-NH2), the C-Br bond is electron-rich and reluctant to undergo oxidative addition to the electron-rich Pd(0).

-

Fix: Use extremely electron-rich ligands to increase the nucleophilicity of the Palladium center.

-

Ligand:

(Tri-tert-butylphosphine) or -

Precatalyst:

Pd G4.

-

Optimization Matrix: Base & Solvent Selection

Do not randomly select solvents. Use this matrix to match conditions to your substrate.

| Substrate Class | Recommended Solvent | Recommended Base | Temperature | Notes |

| Standard / Easy | Toluene / Water (9:1) | 80°C | Robust, biphasic system. | |

| Base Sensitive | DME or Dioxane | 60-100°C | Phosphate is milder and highly effective for heteroaromatics. | |

| Unstable Boronic Acid | THF (Anhydrous) | Reflux | "Anhydrous" conditions minimize protodeboronation. | |

| Highly Hindered | n-Butanol or Toluene | 100-120°C | Strong bases/high heat needed to force difficult couplings. | |

| Green / Pharma | 2-MeTHF or CPME | 80°C | 2-MeTHF separates easily from water for workup. |

Interactive FAQ

Q: My reaction turns black, but I'm using a Buchwald ligand. Why?

A: You likely have Oxygen ingress.[2] Even robust ligands shed Pd in the presence of

-

Action: Degas solvents by sparging with Argon for 15 mins (not just sonication). Ensure your reaction vessel is sealed properly.[2][7]

Q: Can I use

Q: I see the "Homocoupled" dimer of my bromoarene. What happened? A: This is actually rare in Suzuki. You are likely seeing the homocoupling of the boronic acid (oxidative coupling) or a reductive dehalogenation.

-

Correction: If you truly see Ar-Ar (from Ar-Br), it suggests a disproportionation mechanism usually triggered by lack of Boron nucleophile. Add Boronic acid in excess (1.5 equiv).

Standardized High-Yield Protocol (The "Bulletproof" Method)

This protocol uses a Generation 4 Precatalyst to eliminate induction periods and maximize active species concentration.

Reagents:

-

Bromoarene (1.0 equiv)

-

Boronic Acid (1.2 - 1.5 equiv)

-

Catalyst: XPhos Pd G4 (2-5 mol%)

-

Base:

(0.5 M in water, 2.0 equiv) -

Solvent: THF or Dioxane (degassed)

Procedure:

-

Charge Solids: Add Bromoarene, Boronic Acid, and XPhos Pd G4 to a vial equipped with a stir bar.

-

Atmosphere Exchange: Cap the vial (septum cap). Evacuate and backfill with Argon (

). -

Solvent Addition: Add degassed THF/Dioxane via syringe.

-

Base Addition: Add the degassed aqueous

solution via syringe.-

Note: The biphasic mixture requires vigorous stirring (1000+ RPM).

-

-

Reaction: Heat to 60°C (or 80°C for hindered substrates) for 2–12 hours.

-

Workup: Dilute with EtOAc, wash with water, dry over

.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands.[8][9] Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

-

Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920. Link

-

Knapp, D. M., et al. (2010). MIDA Boronates: Stable, Slow-Release Reagents for Cross-Coupling.[10] Journal of the American Chemical Society, 132(34), 12048–12059. Link

Sources

- 1. reddit.com [reddit.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. books.rsc.org [books.rsc.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. entegris.com [entegris.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Technical Support Center: Scaling Up the Synthesis of Halogenated Anilines

Prepared by: Gemini, Senior Application Scientist